molecular formula C18H25NO2 B11844129 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane CAS No. 1020085-28-2

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane

Cat. No.: B11844129
CAS No.: 1020085-28-2
M. Wt: 287.4 g/mol
InChI Key: SIGOOXAVABKJDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane is not well-documented. its unique spirocyclic structure suggests that it may interact with biological molecules in a specific manner, potentially involving hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved are likely related to its use in proteomics research .

Comparison with Similar Compounds

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and research applications .

Properties

CAS No.

1020085-28-2

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

N-(9-phenyl-1-oxaspiro[5.5]undecan-4-yl)acetamide

InChI

InChI=1S/C18H25NO2/c1-14(20)19-17-9-12-21-18(13-17)10-7-16(8-11-18)15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3,(H,19,20)

InChI Key

SIGOOXAVABKJDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCOC2(C1)CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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